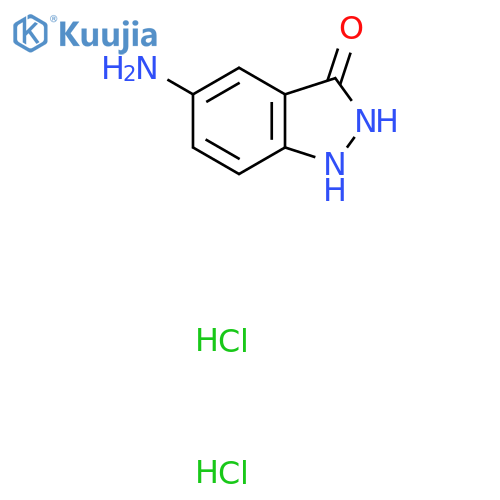Cas no 861360-71-6 (5-Amino-1H-indazol-3-ol dihydrochloride)

861360-71-6 structure
商品名:5-Amino-1H-indazol-3-ol dihydrochloride
CAS番号:861360-71-6
MF:C7H9Cl2N3O
メガワット:222.071859121323
MDL:MFCD28024786
CID:4661780
5-Amino-1H-indazol-3-ol dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Amino-1H-indazol-3-ol dihydrochloride
- 5-amino-1h-indazol-3-ol 2hcl
- 5-amino-1,2-dihydroindazol-3-one;dihydrochloride
-
- MDL: MFCD28024786
- インチ: 1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H
- InChIKey: VBGOCHHYCKZHPZ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O=C1C2C=C(C=CC=2NN1)N
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- トポロジー分子極性表面積: 67.2
5-Amino-1H-indazol-3-ol dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB514369-250 mg |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 250mg |
€204.20 | 2023-06-14 | ||
| abcr | AB514369-1 g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 1g |
€304.50 | 2023-06-14 | ||
| abcr | AB514369-1g |
5-Amino-1H-indazol-3-ol dihydrochloride; . |
861360-71-6 | 1g |
€230.10 | 2025-02-13 | ||
| Chemenu | CM245679-1g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 97% | 1g |
$157 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1259307-1g |
5-amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 95% | 1g |
$255 | 2024-06-06 | |
| Chemenu | CM245679-5g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 97% | 5g |
$391 | 2023-02-17 | |
| abcr | AB514369-5 g |
5-Amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 5g |
€1045.70 | 2023-06-14 | ||
| abcr | AB514369-10g |
5-Amino-1H-indazol-3-ol dihydrochloride; . |
861360-71-6 | 10g |
€1181.60 | 2025-02-13 | ||
| abcr | AB514369-5g |
5-Amino-1H-indazol-3-ol dihydrochloride; . |
861360-71-6 | 5g |
€749.60 | 2025-02-13 | ||
| eNovation Chemicals LLC | Y1259307-1g |
5-amino-1H-indazol-3-ol dihydrochloride |
861360-71-6 | 95% | 1g |
$185 | 2025-02-22 |
5-Amino-1H-indazol-3-ol dihydrochloride 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
861360-71-6 (5-Amino-1H-indazol-3-ol dihydrochloride) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:861360-71-6)5-Amino-1H-indazol-3-ol dihydrochloride

清らかである:99%
はかる:5g
価格 ($):354.0